molecular formula C12H13N3O3 B3046468 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole CAS No. 1245822-80-3

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

Cat. No.: B3046468
CAS No.: 1245822-80-3
M. Wt: 247.25
InChI Key: BHOIUVNQEKPVEP-UHFFFAOYSA-N
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Description

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the first position and a 2-nitrophenoxy methyl group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium on carbon for reduction, sodium borohydride for mild reductions, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-((4-nitrophenoxy)methyl)-1H-pyrazole: Similar structure but with the nitro group at the fourth position of the phenoxy ring.

    1-Ethyl-3-((2-nitrophenoxy)methyl)-1H-pyrazole: Similar structure but with the phenoxy methyl group at the third position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the 2-nitrophenoxy methyl group at specific positions on the pyrazole ring can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-5-[(2-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-14-10(7-8-13-14)9-18-12-6-4-3-5-11(12)15(16)17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIUVNQEKPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249772
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245822-80-3
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245822-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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